(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt

CPT1 Enantioselectivity Fatty Acid Oxidation

(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt (CAS 828934-43-6), also referenced as S-Etomoxir sodium, is the sodium salt of the (S)-enantiomer of the 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid scaffold. This compound belongs to the substituted oxirane-2-carboxylate class of mitochondrial carnitine palmitoyltransferase (CPT) ligands.

Molecular Formula C15H18ClNaO4
Molecular Weight 320.74 g/mol
Cat. No. B8070253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt
Molecular FormulaC15H18ClNaO4
Molecular Weight320.74 g/mol
Structural Identifiers
SMILESC1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]
InChIInChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1
InChIKeyRPACBEVZENYWOL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid Sodium Salt (S-Etomoxir Sodium): Procurement-Relevant Chemical Identity and Comparator Landscape


(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt (CAS 828934-43-6), also referenced as S-Etomoxir sodium, is the sodium salt of the (S)-enantiomer of the 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid scaffold . This compound belongs to the substituted oxirane-2-carboxylate class of mitochondrial carnitine palmitoyltransferase (CPT) ligands. Its closest comparators are the (R)-enantiomer sodium salt (CAS 828934-41-4), the (R)-ethyl ester (Etomoxir, CAS 124083-20-1), and the 2,4-dinitrophenyl (DNP) ether analog . Established literature demonstrates that among this class, only the (R)-enantiomer-derived species possess CPT-inhibitory activity [1], positioning the (S)-enantiomer as a mechanistically distinct stereoisomer with quantitatively and qualitatively different biological properties.

Why Generic Substitution Fails for (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid Sodium Salt: Enantiomer-Dependent CPT1 Pharmacology


Substitution of (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt with the (R)-enantiomer or the racemic mixture is scientifically unsound because the stereochemistry at the oxirane C-2 position controls the entire pharmacological cascade. These compounds are prodrugs requiring intracellular conversion to their CoA thioesters to engage CPT1; only the (R)-CoA ester mimics the stereochemistry of the natural substrate and undergoes enzyme-catalyzed covalent alkylation of the CPT1 active site . The (S)-enantiomer, by contrast, cannot be properly oriented for this activation and binding sequence, resulting in a fundamentally different molecular target engagement profile [1]. Interchanging enantiomers therefore introduces a categorical pharmacological variable—presence versus absence of CPT1 inhibition—that cannot be corrected by dose adjustment [2].

Product-Specific Quantitative Evidence Guide: (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid Sodium Salt vs. Comparator Compounds


Enantioselective CPT1 Inhibition: S-Enantiomer vs. R-Enantiomer Activity in Enzyme Assays

BRENDA-curated enzyme data establish that only the (+)-enantiomer of the oxirane-2-carboxylate class (the R-configuration) inhibits CPT1 (EC 2.3.1.21). The (−)-enantiomer (S-configuration) does not inhibit CPT1 at any tested concentration [1]. In the same compound series, the R-enantiomer (as etomoxiryl-CoA) inhibits CPT1a with an IC50 range of 5–20 nM (0.005–0.020 µM) . In rat hepatocyte assays, (R)-etomoxir inhibits fatty acid oxidation with an IC50 of approximately 2 µM (pIC50 = 5.7) [2]. The S-enantiomer, by contrast, lacks this activity entirely, providing a >100-fold difference in CPT1 inhibitory potency that is qualitative rather than merely quantitative [1].

CPT1 Enantioselectivity Fatty Acid Oxidation

Metabolic Activation Dependency: S-Enantiomer Does Not Form Active CoA Ester at CPT1 Catalytic Site

The substituted oxirane-2-carboxylates are prodrugs that require intracellular CoA thioesterification for CPT1 engagement. Only the R-enantiomer CoA ester correctly mimics the natural fatty acyl-CoA substrate stereochemistry, enabling binding and subsequent covalent alkylation of the CPT1 active-site histidine residue . The S-enantiomer CoA ester, if formed, cannot adopt the productive binding orientation required for this nucleophilic attack, rendering it incapable of irreversible enzyme inactivation [1]. The DNP-ether analog of etomoxir-CoA (DNP-Et-CoA) has been directly demonstrated to form a covalent adduct with CPT1 that is detectable by anti-DNP immunoblotting, confirming the covalent mechanism for the active enantiomer [2]; no equivalent covalent labeling is achievable with the S-enantiomer.

Prodrug Activation CoA Ester Covalent Inhibition

Isoform Selectivity Context: Etomoxir Class Liver (L-CPT1) vs. Muscle (M-CPT1) Non-Selectivity and DNP Analog Advantage

The parent compound (R)-etomoxir lacks selectivity between the liver (L-CPT1/CPT1A) and skeletal muscle/heart (M-CPT1/CPT1B) isoforms, a property linked to its clinical cardiac hypertrophy side effects . In contrast, the DNP-ether analog (DNP-Et, free acid form of 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid DNP derivative) demonstrates complete inhibition of L-CPT1 while sparing M-CPT1, representing a >39-fold selectivity improvement [1]. The S-enantiomer of the chlorophenoxy parent, being inactive at CPT1 entirely, provides a baseline for assessing scaffold-dependent, non-CPT1 effects that are independent of isoform selectivity [2]. Teglicar (ST1326), a structurally distinct aminocarnitine-based L-CPT1 inhibitor, achieves an IC50 of 0.68 µM with 39-fold liver selectivity , further contextualizing the selectivity gap.

CPT1 Isoform Selectivity L-CPT1 M-CPT1

Off-Target Profile Delineation: S-Enantiomer Separates Scaffold Effects from CPT1-Dependent Effects

At concentrations ≥200 µM, (R)-etomoxir produces off-target inhibition of mitochondrial Complex I of the electron transport chain, independent of CPT1 [1]. A 2018 study demonstrated that etomoxir inhibits mitochondrial respiration via an off-target mechanism at high concentrations, with dose-response curves for respiration inhibition matching those for the off-target effect rather than CPT1 inhibition [2]. The S-enantiomer, lacking CPT1 inhibitory activity, serves as a matched chemical probe to dissect whether observed mitochondrial effects arise from CPT1-dependent fatty acid oxidation blockade or from scaffold-mediated Complex I inhibition [3]. At 50–100 µM concentrations, (RS)-etomoxir also exhibits CPT1-independent inhibition of lipolysis and triacylglycerol secretion [4].

Off-Target Effects Complex I Mitochondrial Respiration

Stereochemistry-Dependent Biological Effects in Cardiac and Hepatic Gene Expression

(R)-Etomoxir treatment in rat models produces stereospecific effects on cardiac myosin isozyme expression (beneficial shift in ventricular myosin) and hepatic gene expression, including upregulation of CPT I, cytochrome P450 4A1, and fatty acid binding protein (L-FABP) mRNA [1]. (R)-Etomoxir alone increases mRNA levels of CPT II, HMG-CoA reductase, and fatty acid synthase (FAS) in liver [2]. The S-enantiomer, being incapable of CPT1 inhibition, does not trigger the fatty acid overload signal that drives these transcriptional changes . This stereochemical dependence of gene expression effects is corroborated by the BRENDA annotation that only the (+)-enantiomer possesses biological activity [3].

Gene Expression Cardiac Metabolism PPARα

Best Research and Industrial Application Scenarios for (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid Sodium Salt


Stereochemical Negative Control in CPT1 Pharmacology Studies

The (S)-enantiomer sodium salt is the definitive negative control for experiments employing (R)-etomoxir or its sodium salt. Because only the (R)-enantiomer-CoA ester inhibits CPT1 (IC50 = 5–20 nM for CPT1a) [1], the S-enantiomer provides a chemically matched, enantiomerically pure probe that controls for scaffold-dependent effects while producing no CPT1 blockade. This is essential for studies investigating CPT1-dependent versus CPT1-independent effects on fatty acid oxidation, mitochondrial respiration, and metabolic reprogramming [2].

Dissection of Scaffold-Mediated Mitochondrial Off-Target Effects

At concentrations ≥200 µM, etomoxir inhibits mitochondrial Complex I independently of CPT1 [1]. By using the (S)-enantiomer in parallel with the active (R)-enantiomer, researchers can deconvolve whether observed mitochondrial toxicity, respiration impairment, or cell death arises from CPT1-dependent fatty acid oxidation blockade or from direct Complex I inhibition by the oxirane-2-carboxylate scaffold [2]. This application is critical for oncology and cardio-metabolic drug discovery programs assessing CPT1 target liability.

Enantiomerically Pure Reference Standard for Chiral Analytical Method Development

The (S)-enantiomer sodium salt (CAS 828934-43-6) serves as a chiral reference standard for HPLC, SFC, or CE method development and validation when analyzing etomoxir enantiomeric purity in pharmaceutical research [1]. Its well-defined stereochemistry (SMILES: ClC1=CC=C(C=C1)OCCCCCC[C@@]2(OC2)C([O-])=O.[Na+]) and CAS registry enable it to function as a calibration standard for quantifying enantiomeric excess and detecting chiral inversion in stability studies [2].

Transcriptional Profiling Control for Fatty Acid Overload-Mediated Gene Expression

(R)-Etomoxir triggers upregulation of CPT I, CYP4A1, L-FABP, and FAS mRNA in liver via a mechanism involving non-metabolized fatty acid accumulation and PPARα activation [1]. The (S)-enantiomer, lacking CPT1 inhibitory activity, does not generate this fatty acid overload signal and therefore serves as an inactive probe for transcriptional profiling experiments designed to identify genes regulated specifically by CPT1-dependent metabolic stress versus those responding to the oxirane scaffold directly [2].

Quote Request

Request a Quote for (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.